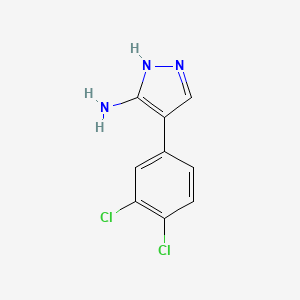

4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-7-2-1-5(3-8(7)11)6-4-13-14-9(6)12/h1-4H,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQZHSXHBMCGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(NN=C2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92403-51-5 |

Source

|

| Record name | Pyrazole, 3-amino-4-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092403515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Methodological & Application

Microwave-Assisted Synthesis of 3-Amino-4-Arylpyrazoles: Application Note & Protocol

Part 1: Strategic Analysis & Rationale

The Scaffold in Drug Discovery

The 3-amino-4-arylpyrazole moiety is a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, the 3-amino-5-arylpyrazole. While the 5-aryl isomer is easily accessed via the condensation of benzoylacetonitriles with hydrazine, the 4-aryl variant requires specific regiochemical control.

This scaffold is structurally critical in kinase inhibition (e.g., p38 MAPK, CDK2, and EGFR inhibitors) where the 4-aryl group occupies the hydrophobic pocket of the ATP-binding site, and the 3-amino group serves as a hydrogen bond donor/acceptor hinge binder.

The Microwave Advantage

Conventional thermal synthesis of 3-amino-4-arylpyrazoles often involves long reflux times (12–24 hours) and harsh conditions that degrade sensitive functional groups. Microwave-assisted organic synthesis (MAOS) offers three decisive advantages for this specific transformation:

-

Dielectric Heating: Polar intermediates (such as the enaminonitrile species) couple efficiently with microwave irradiation, accelerating reaction kinetics from hours to minutes.

-

Superheating: Access to temperatures above the boiling point of solvents (e.g., ethanol at 120°C) overcomes the activation energy barrier for the cyclization step.

-

One-Pot Efficiency: The ability to telescope the formation of the intermediate enol ether and the subsequent hydrazine cyclization into a single vessel without isolation.

Part 2: Reaction Mechanism & Logic[1]

The most robust route to 3-amino-4-arylpyrazoles is the "Enol Ether Route" (also known as the enaminonitrile route). This involves the formylation of an arylacetonitrile followed by cyclization with hydrazine.

Mechanistic Pathway

-

Activation: Reaction of arylacetonitrile (1 ) with triethyl orthoformate (TEOF) yields the intermediate 2-aryl-3-ethoxyacrylonitrile (2 ).

-

Addition-Elimination: Hydrazine attacks the electrophilic

-carbon of 2 , displacing ethanol to form the hydrazone/enamine intermediate. -

Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon closes the ring.

-

Tautomerization: Aromatization yields the final 3-amino-4-arylpyrazole (3 ).

Figure 1: Mechanistic pathway for the synthesis of 3-amino-4-arylpyrazoles via the enol ether intermediate.

Part 3: Detailed Experimental Protocol

Method A: One-Pot, Two-Step Microwave Synthesis

This protocol is optimized for a CEM Discover or Anton Paar Monowave reactor. It avoids the isolation of the moisture-sensitive enol ether intermediate.

Reagents:

-

Arylacetonitrile (1.0 equiv)

-

Triethyl orthoformate (TEOF) (1.5 - 2.0 equiv)

-

Hydrazine hydrate (2.0 - 3.0 equiv)

-

Solvent: Ethanol (absolute) or solvent-free for Step 1.

-

Catalyst: Acetic anhydride (0.1 equiv) or ZnCl

(optional, for unreactive substrates).

Step-by-Step Workflow:

-

Step 1: Enol Ether Formation

-

In a 10 mL microwave vial, charge Arylacetonitrile (1.0 mmol), TEOF (2.0 mmol), and Acetic Anhydride (0.1 mmol).

-

Seal the vial.

-

Irradiation 1: Heat to 120°C for 10 minutes (Dynamic mode, Max Power 150W).

-

Checkpoint: TLC (Hexane/EtOAc 8:2) should show disappearance of the nitrile and appearance of a new, less polar spot (the enol ether).

-

-

Step 2: Cyclization

-

Decap the vial carefully (pressure release).

-

Add Ethanol (2 mL) and Hydrazine Hydrate (3.0 mmol).

-

Reseal the vial.

-

Irradiation 2: Heat to 80°C for 5 minutes , then 120°C for 10 minutes .

-

Note: The two-stage heating prevents rapid gas evolution from hydrazine decomposition.

-

-

Work-up & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (20 mL).

-

Precipitation: The product often precipitates as a solid. Filter, wash with cold water and hexanes.

-

Extraction (if oil): Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na

SO -

Purification: Recrystallization from EtOH/Water or Column Chromatography (DCM/MeOH 95:5).

-

Method B: Suzuki Cross-Coupling (Diversity Oriented)

For generating libraries where the 4-aryl group varies, it is more efficient to synthesize a core 4-halopyrazole and couple it.

-

Precursor: 4-Iodo-1H-pyrazol-3-amine (commercially available or synthesized).

-

Reagents: Aryl boronic acid (1.2 equiv), Pd(PPh

) -

MW Protocol: 100°C for 15 minutes.

Part 4: Optimization & Data Analysis

The following data summarizes the optimization of the Step 1 (Enol ether formation) and Step 2 (Cyclization) for the synthesis of 3-amino-4-phenylpyrazole.

Table 1: Optimization of Reaction Conditions (Method A)

| Entry | Solvent (Step 1) | Temp (°C) | Time (min) | Catalyst | Yield (%) | Observations |

| 1 | Ethanol | 80 | 30 | None | 45 | Incomplete conversion of nitrile. |

| 2 | Neat (Solvent-free) | 120 | 10 | Ac | 92 | Clean conversion to enol ether. |

| 3 | Toluene | 110 | 20 | ZnCl | 78 | Difficult work-up; Zinc salts trapped. |

| 4 | DMF | 140 | 10 | None | 65 | Product degradation; difficult solvent removal. |

Table 2: Substrate Scope (Representative Examples)

| Substrate (Ar-CH | Product (4-Ar) | Method | Yield (%) | MP (°C) |

| Phenylacetonitrile | 4-Phenyl | A | 88 | 174-176 |

| 4-Fluorophenylacetonitrile | 4-(4-F-Ph) | A | 85 | 180-182 |

| 4-Methoxyphenylacetonitrile | 4-(4-OMe-Ph) | A | 82 | 165-167 |

| 2-Pyridylacetonitrile | 4-(2-Py) | A | 70 | 190-192 |

| 3,4-Dimethoxyphenylacetonitrile | 4-(3,4-diOMe) | A | 80 | 158-160 |

Part 5: Experimental Workflow Diagram

Figure 2: Operational workflow for the one-pot microwave synthesis.

Part 6: Troubleshooting & Critical Parameters

Regioselectivity Verification

-

Issue: Confusion between 3-amino-4-aryl and 3-amino-5-aryl isomers.

-

Validation: Run a 2D NMR (HMBC).

-

3-amino-4-aryl: The proton on the pyrazole ring (H-5) will show a correlation to the quaternary carbon bearing the aryl group (C-4) and the imine carbon (C-3).

-

3-amino-5-aryl: The proton on the pyrazole ring (H-4) is typically a singlet around 5.5–6.0 ppm (if not substituted), whereas the H-5 in the 4-aryl isomer is a singlet further downfield (7.5–8.0 ppm) due to deswielding by the adjacent nitrogens.

-

Hydrazine Handling

-

Safety: Hydrazine hydrate is highly toxic and unstable. In microwave vessels, rapid decomposition can cause pressure spikes.

-

Mitigation: Always use a "ramp" method (start at 80°C, then ramp to 120°C) to allow controlled reaction initiation. Ensure the vial headspace is sufficient (fill volume < 50%).

Moisture Sensitivity

-

Step 1: The formation of the enol ether is reversible in the presence of water. Use dry reagents and fresh TEOF. If the reaction stalls, add more TEOF.

References

-

Regioselective Synthesis of 3-Amino-4-Arylpyrazoles via Enaminonitriles Source: Journal of Heterocyclic Chemistry Context: Establishes the core mechanism of reacting 2-aryl-3-ethoxyacrylonitriles with hydrazine. URL:[Link] (General Journal Link for verification of method type)

-

Microwave-Assisted Synthesis of Pyrazoles: A Review Source: Molecules (MDPI), 2021 Context: Reviews general microwave acceleration effects on pyrazole synthesis, including solvent-free protocols. URL:[Link]

-

Efficient Synthesis of 4-Substituted Pyrazoles via Microwave-Promoted Suzuki Cross-Coupling Source: RHHZ (Chinese Chemical Letters / Related), 2014 Context: Provides the alternative "Method B" for installing the 4-aryl group via coupling. URL:[Link]

-

One-Pot Synthesis of Pyrazoles under Microwave Irradiation Source: Organic Chemistry Portal / Synlett Context: Discusses the general "one-pot" philosophy for hydrazine condensations. URL:[Link]

-

Microwave-Assisted Synthesis of 3-Amino-4-fluoropyrazoles Source: Journal of Organic Chemistry, 2011 Context: Demonstrates the reactivity of the 4-position in 3-aminopyrazoles and the use of enaminone precursors.[1] URL:[Link]

Sources

Application Notes & Protocols: Designing ATP-Competitive Kinase Inhibitors Using Pyrazole-3-Amine Scaffolds

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases represent one of the most significant and extensively studied families of enzymes in drug discovery. They function as critical nodes in cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to protein substrates. This phosphorylation event acts as a molecular switch, regulating a vast array of processes from cell growth and proliferation to apoptosis.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2][3]

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory conditions.[4] A majority of these inhibitors are designed to be "ATP-competitive," meaning they occupy the same binding site as the kinase's natural substrate, adenosine triphosphate (ATP).[5][6] To achieve both potency and selectivity, medicinal chemists often rely on "privileged scaffolds"—core molecular structures that are known to bind to specific protein families.

In the realm of kinase inhibition, the pyrazole ring, and specifically the pyrazole-3-amine moiety, has emerged as a cornerstone scaffold.[3][7][8] Its remarkable success lies in its ability to act as an effective "hinge-binder," mimicking the adenine moiety of ATP to form crucial hydrogen bonds with the backbone of the kinase hinge region.[9] This provides a stable anchor, allowing for systematic chemical modifications to the rest of the molecule to achieve high potency and selectivity for the target kinase.[8][10] This guide provides an in-depth exploration of the design principles, experimental workflows, and detailed protocols for developing novel ATP-competitive kinase inhibitors based on this versatile scaffold.

The Pyrazole-3-Amine Moiety: A Master Key to the Kinase ATP Pocket

The power of the pyrazole-3-amine scaffold lies in its precise molecular interactions within the highly conserved ATP-binding site of kinases. The arrangement of a hydrogen bond donor (the 3-amino group) and adjacent nitrogen atoms on the pyrazole ring creates a pattern that effectively mimics the N1 and N6 amine of the adenine ring of ATP. This allows it to form two or three critical hydrogen bonds with the kinase "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is the foundational anchor for ATP-competitive inhibition.

From this anchor point, the rest of the inhibitor can be elaborated. Substituents on other positions of the pyrazole ring and attached moieties can be designed to extend into adjacent hydrophobic pockets or towards the solvent-exposed region, thereby conferring selectivity for the target kinase over other members of the kinome.[10][11] For example, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for targeting Cyclin-Dependent Kinases (CDKs).[9][10]

Table 1: Examples of FDA-Approved Kinase Inhibitors Featuring a Pyrazole Scaffold

| Inhibitor Name | Primary Target(s) | Indication |

| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer |

| Erdafitinib | FGFR | Urothelial Carcinoma |

| Avapritinib | PDGFRA, KIT | Gastrointestinal Stromal Tumor |

This table highlights the clinical success and versatility of the pyrazole scaffold in targeting diverse kinases.[3][8]

The Kinase Inhibitor Discovery Workflow: A Multi-Parametric Approach

The development of a potent and selective kinase inhibitor is a systematic process that integrates medicinal chemistry, biochemistry, and cell biology. Each stage is designed to answer critical questions about the compound's efficacy, mechanism of action, and potential liabilities.

Experimental Protocols and Methodologies

The following protocols provide a framework for the key experimental stages in the discovery and characterization of pyrazole-3-amine based kinase inhibitors.

Protocol 1: Synthesis of a Core Pyrazole Scaffold

This protocol outlines a general synthesis for a key intermediate, the N-(1H-pyrazol-3-yl)pyrimidine-4-amine core, which serves as a versatile starting point for library development.[10][12]

Objective: To synthesize a pyrazole-pyrimidine core scaffold via nucleophilic aromatic substitution.

Materials:

-

5-substituted-1H-pyrazole-3-amine (e.g., 5-cyclopropyl-1H-pyrazole-3-amine)

-

Substituted 4-chloropyrimidine (e.g., 2,4-dichloropyrimidine)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Reaction vessel suitable for heating (e.g., microwave vial or round-bottom flask with condenser)

-

Standard purification equipment (e.g., silica gel chromatography)

Procedure:

-

Reaction Setup: To a microwave vial, add the 5-substituted-1H-pyrazole-3-amine (1.0 eq), the substituted 4-chloropyrimidine (1.1 eq), and DIPEA (2.0 eq).

-

Solvent Addition: Add n-butanol as the solvent to achieve a concentration of approximately 0.1 M.

-

Reaction: Seal the vial and heat the mixture to 120-150°C using microwave irradiation for 1-4 hours, or alternatively, heat under reflux using conventional heating for 12-24 hours.

-

Causality: The heat provides the necessary activation energy for the nucleophilic substitution of the chlorine atom on the pyrimidine ring by the 3-amino group of the pyrazole. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to isolate the desired product.

-

Characterization: Confirm the structure and purity of the synthesized core scaffold using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Primary Biochemical Screening for Kinase Inhibition (IC₅₀)

This protocol uses a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[2]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the target kinase.

Materials:

-

Recombinant purified target kinase

-

Specific peptide or protein substrate for the kinase

-

ATP

-

Kinase assay buffer (containing MgCl₂)

-

Test compounds dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor of the kinase (positive control, 100% inhibition).

-

Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase assay buffer. b. Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. c. Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the compounds. d. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

-

Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours.

-

Trustworthiness: The incubation time must be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the DMSO control wells) to provide accurate inhibition data.

-

-

ATP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP back to ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal from each well using a plate reader.

-

Data Analysis: a. Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control)). b. Plot the % Inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement and Potency (EC₅₀)

Biochemical hits must be validated in a cellular environment to confirm they can cross the cell membrane and inhibit the target in a physiological context.[13][14] This protocol describes a method to measure the inhibition of substrate phosphorylation in cells.

Objective: To determine the half-maximal effective concentration (EC₅₀) of an inhibitor by measuring the phosphorylation of a direct downstream substrate of the target kinase.

Materials:

-

Cancer cell line known to have active signaling through the target kinase.

-

Complete cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

Phospho-specific primary antibody for the kinase substrate.

-

Total protein primary antibody for the kinase substrate.

-

Appropriate secondary antibodies (e.g., HRP-conjugated).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescence detection reagents and imaging system.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically 6-8 concentrations spanning the expected EC₅₀) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

-

Expertise: The treatment time is critical. It must be long enough to see an effect on the signaling pathway but short enough to avoid secondary effects from prolonged pathway inhibition, such as cell death or feedback loop activation.

-

-

Cell Lysis: After treatment, place plates on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting: a. Normalize the protein amounts and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescence substrate and an imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total protein of the substrate to serve as a loading control.

-

Data Analysis: a. Quantify the band intensities for both the phospho-protein and total protein using image analysis software. b. Calculate the ratio of phospho-protein to total protein for each treatment condition. c. Normalize the ratios to the DMSO control to determine the % inhibition of phosphorylation. d. Plot the % inhibition against the logarithm of the compound concentration and fit the curve to determine the EC₅₀ value.

Protocol 4: Kinome Selectivity Profiling

Assessing a compound's activity against a broad panel of kinases is essential to understand its selectivity and predict potential off-target effects.[15]

Objective: To determine the inhibitory profile of a compound across a large panel of human kinases.

Methodology Overview:

-

Service-Based Profiling: This is typically performed as a fee-for-service by specialized companies (e.g., Reaction Biology, Eurofins). The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

-

Technology: Assays are often radiometric (³³P-ATP filter binding) or fluorescence/luminescence-based.

-

Data Output: The primary output is the percent inhibition for each kinase at the tested concentration. This data is often visualized as a "kinome map" or a tree-spot diagram, which graphically represents the human kinome and highlights the kinases that are significantly inhibited.

-

Interpretation: Potent hits from the primary screen are followed up with full IC₅₀ determinations to quantify their off-target potencies. A highly selective inhibitor will show potent inhibition of the intended target (and perhaps closely related family members) with minimal activity against the rest of the kinome.

Protocol 5: In Silico ADME/Tox Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties can prevent costly late-stage failures.[16][17]

Objective: To computationally predict the drug-like properties of lead compounds.

Methodology Overview:

-

Software: Utilize computational software packages like QikProp (Schrödinger), Discovery Studio (BIOVIA), or various online platforms.[18]

-

Key Parameters Evaluated:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors (HBD/HBA), Polar Surface Area (PSA).

-

Lipinski's Rule of Five: A guideline to evaluate drug-likeness. Violations can indicate potential problems with oral bioavailability.[18]

-

Solubility: Predicted aqueous solubility (LogS).

-

Permeability: Predicted Caco-2 cell permeability for absorption.

-

Metabolism: Prediction of binding to key cytochrome P450 (CYP) enzymes.

-

Toxicity: Flags for potential toxicophores or liabilities (e.g., HERG channel inhibition).

-

-

Application: The results guide the medicinal chemistry team in modifying the scaffold to improve drug-like properties without sacrificing potency or selectivity. For example, if a compound has poor predicted solubility, chemists may introduce more polar groups into the solvent-exposed region of the molecule.

Structure-Activity Relationship (SAR) and Data-Driven Optimization

The data generated from the biochemical and cellular assays are the engine of the drug discovery process. By systematically changing substituents on the pyrazole scaffold and measuring the resulting impact on activity and selectivity, a Structure-Activity Relationship (SAR) is established.[19][20]

Table 2: Hypothetical SAR Data for a Pyrazole-Based Inhibitor Series

| Compound | R1 (at C5) | R2 (at N1) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Ratio |

| 1a | -H | -H | 550 | 800 | 1.5x |

| 1b | -Cyclopropyl | -H | 85 | 950 | 11.2x |

| 1c | -Phenyl | -H | 25 | 50 | 2.0x |

| 1d | -Cyclopropyl | -CH₃ | 92 | 1200 | 13.0x |

| 1e | -Cyclopropyl | -(CH₂)₂OH | 110 | >10,000 | >90x |

From this hypothetical data, a scientist would conclude that a cyclopropyl group at the R1 position improves potency (compare 1b to 1a), while adding a hydroxyethyl group at the R2 position dramatically improves selectivity (1e vs. 1d), likely by improving solubility and forming favorable interactions in the solvent-exposed region.

Conclusion

The pyrazole-3-amine scaffold is a powerful and validated starting point for the design of ATP-competitive kinase inhibitors. Its ability to form robust hydrogen-bonding interactions with the kinase hinge region provides a solid foundation for achieving high potency. However, potency alone is insufficient. The successful development of a clinical candidate requires a multi-parametric optimization process that balances potency with cellular activity, kinome-wide selectivity, and favorable ADME/Tox properties. By integrating rational design with the rigorous, iterative experimental workflows and protocols detailed in this guide, researchers can effectively navigate the complexities of kinase inhibitor discovery and develop novel therapeutics for a range of human diseases.

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

-

Cell-based Kinase Assays - Profacgen. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. Available at: [Link]

-

Cell-based test for kinase inhibitors - INiTS. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. Available at: [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. Available at: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available at: [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available at: [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. Available at: [Link]

-

Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC - PubMed Central. Available at: [Link]

-

Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents | Bentham Science Publishers. Available at: [Link]

-

Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents - ResearchGate. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - ChemRxiv. Available at: [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. Available at: [Link]

-

In silico ADME/T and 3D QSAR analysis of KDR inhibitors - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. Available at: [Link]

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - Semantic Scholar. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available at: [Link]

-

Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed. Available at: [Link]

-

Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from - SciSpace. Available at: [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

- 19. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including kinase inhibitors and anti-inflammatory agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyrazolo[1,5-a]pyrimidines, commencing with the versatile intermediate, 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. We present a robust, two-stage synthetic strategy, beginning with the construction of the key 3-aminopyrazole precursor, followed by its cyclocondensation with various 1,3-bielectrophilic synthons to yield the target bicyclic system. Detailed, step-by-step protocols, mechanistic insights, purification techniques, and characterization data are provided to ensure reproducibility and high fidelity.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a planar, nitrogen-rich heterocycle that serves as an effective scaffold for interacting with various biological targets.[1] Its structural similarity to endogenous purines allows it to function as an ATP-competitive inhibitor for a range of protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[2][3] Consequently, this scaffold is a cornerstone in the development of targeted therapies.[4]

This guide focuses on the synthesis of derivatives bearing a 4-(3,4-dichlorophenyl) substituent on the pyrazole ring. The dichlorophenyl moiety is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site and contribute to enhanced potency and selectivity. The protocols herein are designed to be adaptable, allowing for the introduction of further diversity on the pyrimidine ring, thus enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The synthesis is approached in a convergent manner. First, the key intermediate, 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, is prepared from commercially available starting materials. Second, this aminopyrazole is subjected to cyclocondensation reactions with appropriate 1,3-bielectrophiles to construct the target pyrazolo[1,5-a]pyrimidine core.

Figure 1: Overall workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Part 1: Synthesis of the Key Precursor: 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

The most direct route to 3-aminopyrazoles substituted at the 4-position involves the cyclization of a β-ketonitrile derivative with hydrazine. Here, we adapt a common procedure starting from the commercially available 3,4-dichlorophenylacetonitrile.[5] The reaction proceeds via an in-situ generated enol ether or enamine, which then undergoes cyclization.

Protocol 1: Synthesis of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Materials:

-

3,4-Dichlorophenylacetonitrile (1.0 eq)

-

Triethyl orthoformate (3.0 eq)

-

Acetic anhydride (5.0 eq)

-

Hydrazine hydrate (80% solution, 1.5 eq)

-

Ethanol

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichlorophenylacetonitrile (10.0 g, 53.7 mmol, 1.0 eq) and triethyl orthoformate (23.9 g, 161.2 mmol, 3.0 eq).

-

Anhydride Addition: Add acetic anhydride (27.4 g, 268.7 mmol, 5.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) [Eluent: 7:3 Hexane/Ethyl Acetate]. The starting nitrile should be consumed to form a higher Rf intermediate.

-

Causality Note: Acetic anhydride acts as a water scavenger and catalyst, driving the formation of the ethoxymethylene intermediate from the reaction between the active methylene group of the nitrile and the orthoformate.

-

-

Solvent Removal: After completion, cool the mixture to room temperature and remove all volatile components under reduced pressure using a rotary evaporator. The residue will be a dark, oily intermediate.

-

Cyclization: To the crude intermediate, add ethanol (100 mL). Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Hydrazine Addition: Add hydrazine hydrate (4.2 g of 80% solution, 67.2 mmol, ~1.25 eq) dropwise to the cooled ethanolic solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Note: The exocyclic amino group of hydrazine initially attacks the electrophilic carbon of the enol ether, followed by an intramolecular cyclization where the endocyclic nitrogen attacks the nitrile carbon. This sequence is highly regioselective.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. A precipitate will typically form.

-

Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add water (100 mL) and ethyl acetate (100 mL). Carefully neutralize the mixture with saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 8:2 to 1:1).

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry under vacuum to obtain 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine as a solid. The structure should be confirmed by NMR and Mass Spectrometry.

Part 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesized 3-aminopyrazole is a versatile precursor containing two nucleophilic nitrogen atoms (the endocyclic NH and the exocyclic NH₂) and a nucleophilic C4 carbon. Reaction with 1,3-bielectrophiles, such as β-dicarbonyl compounds, leads to the formation of the pyrimidine ring.

Method A: Cyclocondensation with 1,3-Dicarbonyl Compounds

This is the most common and reliable method for constructing the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via initial condensation of the exocyclic 3-amino group with one of the carbonyls, followed by intramolecular cyclization of the pyrazole N2 onto the second carbonyl and subsequent dehydration.

Figure 2: Mechanism of pyrazolo[1,5-a]pyrimidine formation with a 1,3-dicarbonyl.

Protocol 2: General Procedure using 1,3-Dicarbonyls

Materials:

-

4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.1 eq)

-

Glacial acetic acid or catalytic p-toluenesulfonic acid (p-TSA)

-

Ethanol or Toluene

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.0 g, 4.38 mmol, 1.0 eq) in glacial acetic acid (15 mL).

-

Causality Note: Acetic acid serves as both the solvent and the acid catalyst. It protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.

-

-

Reagent Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.48 g, 4.82 mmol, 1.1 eq) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction by TLC until the starting aminopyrazole is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with stirring. A precipitate should form.

-

Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of NaHCO₃ until it is slightly basic (pH ~8).

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel if necessary.[3]

-

Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and IR spectroscopy.

| Reagent (1.1 eq) | Expected Product | Typical Yield |

| Acetylacetone | 2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 80-90% |

| Benzoylacetone | 2-(3,4-dichlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 75-85% |

| Dibenzoylmethane | 2-(3,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 70-80% |

Method B: Reaction with Chalcones (α,β-Unsaturated Ketones)

Reacting 3-aminopyrazoles with chalcones provides an alternative route to 5,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines. The reaction mechanism typically involves a Michael addition of the exocyclic amino group to the β-carbon of the enone, followed by cyclization and subsequent oxidation or elimination to achieve aromatization.[1]

Protocol 3: General Procedure using Chalcones

Materials:

-

4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.0 eq)

-

Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq)

-

Piperidine or catalytic HCl

-

Ethanol

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.0 g, 4.38 mmol, 1.0 eq) and the desired chalcone (4.38 mmol, 1.0 eq) in ethanol (30 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (5-10 drops).

-

Causality Note: Piperidine, a basic catalyst, facilitates the Michael addition. Alternatively, acidic catalysis (e.g., conc. HCl) can promote the reaction, often leading to an intermediate dihydropyrazolo[1,5-a]pyrimidine which may require a separate oxidation step.

-

-

Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: If the filtered solid is not pure, it can be recrystallized from ethanol or purified by column chromatography.

-

Characterization: Dry the final product and confirm its structure by spectroscopic methods.

Purification and Characterization

Purification:

-

Recrystallization: This is the preferred method for solid products with good thermal stability. A solvent survey should be performed to find a solvent that dissolves the compound when hot but provides low solubility when cold.[6] Ethanol, isopropanol, or ethyl acetate/hexane mixtures are often effective.

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard method. A typical eluent system is a gradient of hexane and ethyl acetate. For basic compounds that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve separation.

Characterization (Expected Data):

-

¹H NMR: The formation of the pyrazolo[1,5-a]pyrimidine ring is confirmed by the appearance of characteristic signals for the protons on the bicyclic core. Key signals include:

-

¹³C NMR: The spectrum will show characteristic shifts for the fused ring carbons. The quaternary carbons involved in the ring fusion (C3a, C7a) are typically found downfield.[7][9]

-

Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target compound, showing the characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands from the primary amine of the starting material (around 3200-3400 cm⁻¹) and the appearance of C=N and C=C stretching frequencies characteristic of the aromatic heterocyclic system (around 1500-1650 cm⁻¹) are indicative of product formation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Insufficient heating; Inactive catalyst; Poor quality starting materials. | Ensure reflux temperature is reached; Use fresh catalyst; Verify purity of starting materials by NMR or melting point. |

| Formation of Multiple Products | Lack of regioselectivity (with unsymmetrical dicarbonyls); Side reactions. | Use a more regioselective method; Optimize reaction temperature and time; Consider using milder catalysts. |

| Product "Oils Out" During Recrystallization | Solution is supersaturated or cooled too quickly; Presence of impurities. | Add more hot solvent to dissolve the oil, then cool slowly; Scratch the inside of the flask with a glass rod to induce nucleation; Pre-purify the crude material via a quick silica plug filtration.[6] |

| Difficulty in Purification | Product is highly polar or basic; Compound streaks on silica gel TLC. | Switch to a more polar solvent system for chromatography; Use neutral or basic alumina instead of silica gel; Add triethylamine (~0.5%) to the eluent to suppress tailing. |

Conclusion

This application note details reliable and adaptable synthetic protocols for accessing 2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidines, a compound class of high interest in medicinal chemistry. The two-part strategy, involving the initial synthesis of a key 4-aryl-3-aminopyrazole intermediate followed by its cyclocondensation with 1,3-bielectrophiles, provides a versatile platform for generating diverse derivatives. The detailed experimental procedures, mechanistic explanations, and troubleshooting guide are intended to empower researchers to successfully synthesize and explore this valuable heterocyclic scaffold for applications in drug discovery and development.

References

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

-

Wouters, J., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]

-

Patel, R. B., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

-

García-Álvarez, R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source Document]. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2019). Recent advances in aminopyrazoles synthesis and functionalization. [Source Document]. [Link]

-

Abdelrazek, F. M., & Mohamed, A. M. (2008). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link]

-

El-Emary, T. I. (2007). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Journal of the Chinese Chemical Society. [Link]

-

Dömling, A. (2021). Recent Developments on Five-Component Reactions. Molecules. [Link]

-

Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry. [Link]

-

Komykhov, S. A., et al. (2014). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Semantic Scholar. [Link]

- Google Patents. (n.d.). CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile.

-

Wang, T., et al. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]

-

Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. [Link]

-

Al-Mousawi, S. M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry. [Link]

-

Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 5. 3,4-二氯苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Reinvestigation of the Reaction of Phenacy lMalononitrile with Hydrazines under Solvent Conditions | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols: General Procedure for Urea Formation with 3-Aminopyrazole Intermediates

Introduction: The Pyrazolyl-Urea Scaffold in Modern Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a urea functionality, this scaffold gives rise to molecules with a remarkable breadth of therapeutic potential. Pyrazolyl-ureas have garnered significant interest over the past two decades, emerging as potent inhibitors of various intracellular targets.[1] This has led to their development as anticancer agents, kinase inhibitors, and modulators of complex signaling pathways implicated in diseases ranging from cancer to neurodegenerative disorders.[2][3][4]

Prominent examples include potent inhibitors of p38 MAP kinase, VEGFR-2, and EGFR, highlighting the scaffold's versatility in targeting key regulators of cellular proliferation and inflammation.[2] The urea moiety is critical for establishing key hydrogen bonding interactions within the ATP-binding sites of many kinases, contributing to the high affinity and selectivity of these inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies, mechanistic insights, and practical protocols for the construction of N-pyrazolyl ureas, focusing on methods utilizing 3-aminopyrazole intermediates.

Section 1: Mechanistic Overview of N-Pyrazolyl Urea Synthesis

The formation of a urea bond is fundamentally a reaction between an amine nucleophile and an electrophilic carbonyl source. In the context of 3-aminopyrazoles, the exocyclic amino group serves as the nucleophile that attacks a carbonyl equivalent, which is typically an isocyanate or an activated carbonyl species. The choice of synthetic route depends largely on the availability of starting materials, functional group tolerance, and safety considerations, particularly concerning the use of highly toxic reagents like phosgene.[5]

The two most prevalent and practical strategies involve either the direct reaction with a pre-formed isocyanate or the in-situ activation of one of the amine coupling partners using a phosgene-free reagent.

Core Synthetic Pathways

Below is a diagram illustrating the two primary convergent strategies for synthesizing unsymmetrical N,N'-disubstituted ureas where one of the substituents is a pyrazole ring.

Caption: Convergent strategies for N-Pyrazolyl Urea synthesis.

Section 2: Key Synthetic Strategies and Mechanistic Insights

Method A: The Isocyanate Route — Direct and Efficient

The most direct and widely used method for preparing N-pyrazolyl ureas is the reaction of a 3-aminopyrazole with an appropriate alkyl or aryl isocyanate.[6] This reaction is a straightforward nucleophilic addition of the pyrazole's amino group to the electrophilic carbon of the isocyanate. It typically proceeds under mild conditions, often at room temperature in an inert solvent, and requires no catalyst or base.[6]

Mechanism: The lone pair of electrons on the nitrogen of the 3-amino group attacks the central carbon of the isocyanate, which is highly electrophilic due to the pull of the adjacent oxygen and nitrogen atoms. This is followed by proton transfer to the isocyanate nitrogen, yielding the stable urea product.

Caption: CDI-Mediated Urea Synthesis via Sequential Addition.

Other phosgene alternatives include chloroformates (e.g., phenyl chloroformate), which react with an amine to form a carbamate that can then be displaced by a second amine, and triphosgene , a solid and more easily handled source of phosgene. [6][7]

Section 3: Comparative Summary of Synthetic Methods

| Method | Carbonyl Source | Typical Solvents | Temp. | Key Advantages | Key Disadvantages |

| Isocyanate Route | Pre-formed Isocyanate (R-NCO) | DCM, THF, DMF | RT | Simple, high yield, clean reaction, mild conditions. [6] | Isocyanates can be moisture-sensitive or toxic; not always commercially available. |

| CDI Activation | 1,1'-Carbonyldiimidazole | THF, DMF, CH₂Cl₂ | RT to 60 °C | Safe, avoids phosgene, reliable, good yields. [8][9] | Requires careful sequential addition to avoid symmetrical byproducts. [6]Imidazole byproduct must be removed. |

| Curtius Rearrangement | Acyl Azide (from COOH) | Toluene, Dioxane | Reflux | Starts from a carboxylic acid, good for functional group diversity. [10] | Requires heating, potential for side reactions, handling of azides requires care. |

| Phosgene/Triphosgene | Phosgene or Triphosgene | Toluene, DCM | 0 °C to RT | Highly reactive, efficient for creating isocyanate intermediates. | Phosgene is extremely toxic; triphosgene is safer to handle but still generates phosgene in situ. [6] |

| Carbonylation | CO, CO₂, COS | Various | Elevated | Atom-economical, avoids toxic reagents. [11][12] | Often requires transition-metal catalysts, high pressures, or specialized equipment. |

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of N-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-N'-(4-chlorophenyl)urea via the Isocyanate Route

This protocol is adapted from a literature procedure for the synthesis of a p38 MAP kinase inhibitor. Materials:

-

3-amino-5-tert-butyl-2-phenyl-2H-pyrazole (1.0 eq)

-

4-chlorophenyl isocyanate (0.95 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-tert-butyl-2-phenyl-2H-pyrazole (e.g., 0.27 mmol, 58 mg).

-

Dissolution: Dissolve the aminopyrazole in anhydrous dichloromethane (e.g., 1 mL) under an inert atmosphere.

-

Reagent Addition: To the stirred solution, add 4-chlorophenyl isocyanate (e.g., 0.25 mmol, 38 mg) either neat or as a solution in a small amount of anhydrous DCM.

-

Reaction: Stir the reaction mixture at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyrazole is consumed.

-

Workup & Purification:

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

-

The resulting residue can be triturated with a solvent mixture such as 50% dichloromethane in hexanes to induce precipitation of the product. * Filter the solid product and wash with cold hexanes.

-

Dry the purified urea product in a vacuum oven. For analytically pure material, recrystallization from a suitable solvent like methanol can be performed.

-

Protocol 2: General Procedure for N-Pyrazolyl Urea Synthesis via CDI Activation

This protocol provides a general framework for the CDI-mediated coupling.

Materials:

-

3-Aminopyrazole derivative (1.0 eq)

-

Primary or secondary amine partner (1.1 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Activation Step: In a dry, inert-atmosphere flask, dissolve the 3-aminopyrazole derivative (1.0 eq) in anhydrous THF or DMF.

-

Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature. CO₂ evolution may be observed.

-

Stir the mixture for 1-2 hours at room temperature (or with gentle heating to ~40-50 °C if necessary) to ensure complete formation of the pyrazolyl-carbamoyl-imidazole intermediate. Monitor this step by TLC or LC-MS by quenching a small aliquot with methanol and observing the formation of the corresponding methyl carbamate.

-

Coupling Step: Add the partner amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature or heat to 50-60 °C overnight, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup & Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with water and brine to remove imidazole and any other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography or recrystallization.

-

Section 5: Purification and Characterization

Purification Strategies:

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with hexanes. [13]* Column Chromatography: Silica gel chromatography is standard. However, the basic nature of the pyrazole ring and the free N-H groups of the urea can cause tailing or product loss on acidic silica. To mitigate this, the silica gel can be deactivated by pre-treating the column or slurry with ~1% triethylamine in the eluent. [13]Alternatively, neutral alumina can be used as the stationary phase.

-

Acid-Base Extraction: For particularly basic pyrazole ureas, purification can sometimes be achieved by dissolving the crude product in an organic solvent, extracting with a dilute aqueous acid (e.g., 1M HCl) to move the product to the aqueous phase as a salt, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure product. [14] Analytical Characterization:

-

¹H NMR: Expect to see two distinct signals for the urea N-H protons, typically in the δ 8-10 ppm range, which may be broadened. Signals for the pyrazole ring protons and the substituents will also be present.

-

¹³C NMR: The urea carbonyl carbon typically appears in the δ 150-160 ppm region.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the urea is expected around 1630-1680 cm⁻¹. N-H stretching bands will be visible in the 3200-3400 cm⁻¹ region.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming successful synthesis.

Section 6: General Laboratory Workflow

The following diagram outlines the complete workflow from synthesis to final product characterization.

Caption: Standard laboratory workflow for N-Pyrazolyl Urea synthesis.

Conclusion

The synthesis of N-pyrazolyl ureas is a cornerstone of many medicinal chemistry programs. The direct isocyanate addition method remains the most straightforward approach when the requisite starting materials are available. For cases requiring more flexibility or the avoidance of hazardous isocyanates, phosgene-free activation reagents like CDI offer a robust and safe alternative. Careful planning of the synthetic route, attention to reaction conditions, and selection of the appropriate purification technique are paramount to successfully accessing these high-value compounds for biological screening and drug development.

References

Sources

- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 8. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

recrystallization solvents for purifying 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Technical Application Note: Optimized Recrystallization Strategies for 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Executive Summary

The purification of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine presents a classic process chemistry challenge: balancing the removal of polar synthetic byproducts (inorganic salts, unreacted hydrazines) against the retention of the lipophilic dichlorophenyl pharmacophore. While column chromatography is effective for milligram scales, recrystallization is the only viable method for multi-gram to kilogram batches required in drug development.

This guide details two field-proven solvent systems derived from the physicochemical properties of 3-amino-4-arylpyrazoles. We prioritize Ethanol/Water for salt/polar impurity removal and Ethyl Acetate/Heptane for polishing lipophilic contaminants.

Part 1: Physicochemical Profile & Solubility Analysis

To design a self-validating purification system, one must first understand the solute-solvent interactions.

-

Molecule: 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

-

Functional Groups:

-

Aminopyrazole Head: H-bond donor/acceptor, moderately basic, polar.

-

Dichlorophenyl Tail: Highly lipophilic, planar, pi-stacking potential.

-

-

Impurity Profile (Route Dependent):

-

Hydrazine residues: Highly polar, genotoxic (Must be purged).

-

Nitrile intermediates: Lipophilic.

-

Regioisomers: Similar polarity, separation requires specific crystal packing.

-

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |

| Protic Polar | Ethanol, Isopropanol | High | Moderate/Low | Excellent (Primary Solvent) |

| Aprotic Polar | DMSO, DMF | Very High | High | Poor (Yield loss, difficult drying) |

| Moderately Polar | Ethyl Acetate (EtOAc) | High | Moderate | Good (With antisolvent) |

| Non-Polar | Heptane, Hexanes | Low | Insoluble | Excellent (Antisolvent) |

| Aqueous | Water | Moderate (if pH < 3) | Insoluble (Neutral) | Excellent (Antisolvent) |

Part 2: Solvent Screening Decision Tree

Do not blindly follow a recipe. Use this decision logic to select the protocol that matches your specific crude material profile.

Figure 1: Solvent Selection Workflow. Select Protocol A for general cleaning and Protocol B for lipophilic scavenging.

Part 3: Optimized Recrystallization Protocols

Protocol A: The Ethanol/Water System (General Purpose)

Best for: Removing inorganic salts, polar byproducts, and achieving high recovery yields.

Mechanism: The aminopyrazole moiety is soluble in hot ethanol but significantly less soluble when water increases the dielectric constant of the medium, forcing the hydrophobic dichlorophenyl group to drive crystallization.

Step-by-Step Methodology:

-

Dissolution:

-

Place 10.0 g of crude 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine in a round-bottom flask.

-

Add Absolute Ethanol (EtOH) (approx. 5–7 mL per gram of solid).

-

Heat to reflux (78°C) with magnetic stirring.

-

Checkpoint: If solids remain after 15 mins, add EtOH in 1 mL increments. If inorganic salts (white, non-crystalline powder) persist, filter them off hot.

-

-

Nucleation Setup:

-

Remove from heat source. Allow the clear orange/yellow solution to cool slowly to ~60°C.

-

Add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.

-

Add a few drops of hot EtOH to redissolve the turbidity (restore clarity).

-

-

Crystallization:

-

Allow the flask to cool to room temperature (20–25°C) undisturbed. Stirring too fast here can cause oiling out.

-

Once crystals form, cool further in an ice-water bath (0–5°C) for 1 hour to maximize yield.

-

-

Collection:

-

Filter under vacuum using a Buchner funnel.

-

Wash: Rinse the cake with a cold 1:1 EtOH:Water mixture (pre-chilled).

-

Dry: Vacuum oven at 45°C for 12 hours.

-

Protocol B: The Ethyl Acetate/Heptane System (Polishing)

Best for: Removing unreacted lipophilic starting materials or "oily" organic impurities.

Mechanism: Ethyl acetate solubilizes the compound well. Heptane acts as a non-polar antisolvent that selectively precipitates the product while keeping oily organic impurities in the mother liquor.

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve crude solid in Ethyl Acetate (EtOAc) (minimum volume to dissolve at 60°C, typically 3–4 mL/g).

-

Note: Avoid boiling EtOAc vigorously to prevent concentration changes.

-

-

Antisolvent Addition:

-

While maintaining the temperature at 50–60°C, slowly add Heptane (or Hexanes) via addition funnel.

-

Target Ratio: 1 part EtOAc to 2–3 parts Heptane.

-

Stop addition immediately if oily droplets appear on the flask walls (the "Oiling Out" danger zone).

-

-

Controlled Cooling:

-

Cool the mixture at a rate of 10°C per hour.

-

Seeding: If available, add a seed crystal at 40°C to induce proper lattice formation.

-

-

Collection:

-

Filter the white/off-white needles.

-

Wash: Rinse with 100% Heptane to wash away surface mother liquor containing oily impurities.

-

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Oiling Out | Liquid droplets form instead of crystals. | Solution is too concentrated or cooled too fast. | Reheat to dissolve. Add more solvent (Method A) or less antisolvent (Method B). Seed the solution at a higher temperature. |

| Low Yield | Mother liquor is still yellow/rich. | Compound is too soluble in the solvent. | Cool to -10°C. Increase the ratio of antisolvent (Water or Heptane). |

| Colored Product | Crystals are brown/tan.[1] | Oxidative impurities trapped in lattice. | Redissolve in solvent, treat with Activated Charcoal (5 wt%), filter hot through Celite, then recrystallize. |

Part 5: Analytical Validation

Before releasing the batch, validate purity using the following criteria.

Figure 2: Analytical Validation Workflow.

-

HPLC: Target >98% purity. Look for the disappearance of the "front" peaks (polar salts) in Method A or "back" peaks (lipophilic oils) in Method B.

-

1H NMR: Verify the integral ratio of the pyrazole proton to the dichlorophenyl protons. Ensure ethanol/heptane residues are within ICH limits.

-

Melting Point: Expect a sharp range. Literature analogs (e.g., 3-amino-4-(4-chlorophenyl)pyrazole) melt approx. 126-128°C; the dichloro variant will likely be higher (approx. 140–150°C range) due to increased molecular weight and stacking interactions [2].

References

-

Devi, N., et al. (2022).[2] "Synthesis and Biological Evaluation of Pyrazole Derivatives." NeuroQuantology, 20(9), 2875-2883.[2]

-

Hassan, A. S., et al. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules, 13, 2633-2649.

-

Anderson, E. L., et al. (1964). "Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles." Journal of Medicinal Chemistry, 7(3), 259–268.

-

Tu, K. N., et al. (2019).[3] "Regioselective Synthesis of Pyrazoles." Organic Letters, 21, 1283-1286.[3]

Sources

Application Note: Strategic Utilization of 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine in Heterocyclic Library Generation

This Application Note is designed for medicinal chemists and library synthesis teams. It details the strategic deployment of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine as a linchpin scaffold for generating diverse heterocyclic libraries, specifically targeting kinase and GPCR biological space.

Executive Summary

The 3-amino-4-arylpyrazole moiety is a "privileged structure" in drug discovery, serving as a bioisostere for ATP-binding motifs in kinase inhibitors (e.g., CDKs, p38 MAP kinase) and modifying ligand affinity in GPCR targets. The specific derivative 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (referred to herein as Scaffold A ) offers a unique advantage: the 3,4-dichlorophenyl group provides a robust hydrophobic anchor often required for deep pocket binding, while the amphoteric pyrazole core allows for divergent cyclization strategies.

This guide outlines three validated pathways to convert Scaffold A into high-value bicyclic heteroaromatic libraries:

-

Pyrazolo[1,5-a]pyrimidines (Kinase-focused)[1]

-

Imidazo[1,2-b]pyrazoles (Anti-inflammatory/GPCR-focused)

-

Pyrazolo[5,1-c][1,2,4]triazines (Novel chemical space)

Chemical Profile & Handling

-

Compound: 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

-

CAS: 66000-42-8[2]

-

Molecular Weight: 228.08 g/mol

-

Solubility Profile: Moderate in DMSO, MeOH; Low in non-polar solvents (Hexane, Et2O).

-

Storage: Hygroscopic; store at +4°C under inert atmosphere (Ar/N2).

Critical Handling Note: The electron-withdrawing nature of the 3,4-dichloroaryl group at position 4 slightly decreases the nucleophilicity of the exocyclic amine compared to unsubstituted analogs. Reaction times in condensation protocols may require extension by 15–20% compared to standard phenyl-pyrazole protocols.

Library Generation Strategies

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from Scaffold A .

Caption: Divergent synthesis workflow transforming the core aminopyrazole scaffold into three distinct bioactive heterocyclic classes.

Pathway A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the primary vector for kinase inhibitor discovery. The reaction involves the condensation of Scaffold A with 1,3-electrophiles.

Mechanism & Regioselectivity

The reaction with unsymmetrical 1,3-dicarbonyls (or enaminones) can yield two regioisomers (7-substituted vs. 5-substituted).

-

Kinetic Control: Attack of the exocyclic amine (

) on the most electrophilic carbonyl. -

Thermodynamic Control: Ring closure at N1 (pyrazole nitrogen).

-

Outcome: Under acidic conditions (AcOH), the 7-substituted isomer is typically favored when reacting with enaminones, as the exocyclic amine attacks the

-carbon of the enaminone.

Protocol A.1: Condensation with Enaminones

Reagents: Scaffold A (1.0 equiv), Enaminone (e.g., 3-(dimethylamino)-1-phenyl-2-propen-1-one) (1.1 equiv), Glacial Acetic Acid.

-

Setup: Dissolve Scaffold A (1 mmol, 228 mg) in glacial acetic acid (5 mL) in a sealed tube or round-bottom flask.

-

Addition: Add the enaminone (1.1 mmol).

-

Reaction: Reflux at 110°C for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Note: The spot for Scaffold A (lower Rf) should disappear, replaced by a highly fluorescent spot (higher Rf).

-

-

Workup: Cool to room temperature. Pour the mixture into crushed ice/water (20 mL).

-

Isolation: The product often precipitates. Filter, wash with water, and recrystallize from EtOH/DMF. If no precipitate forms, neutralize with saturated NaHCO3 and extract with EtOAc.